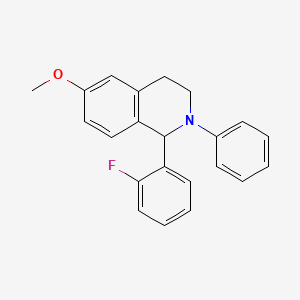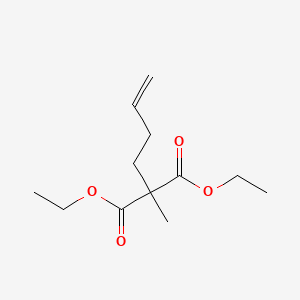
Bis protected imipenem
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis protected imipenem is a derivative of imipenem, a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. Imipenem was the first carbapenem antibiotic developed and has been widely used to treat severe bacterial infections due to its high potency and broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The “bis protected” form refers to the chemical modification of imipenem to enhance its stability and efficacy.
準備方法
The synthesis of bis protected imipenem involves several steps, starting from thienamycin, a naturally occurring antibiotic produced by the bacterium Streptomyces cattleya. The process typically includes the protection of functional groups to prevent unwanted reactions, followed by the formation of the carbapenem ring system . Industrial production methods often involve the use of protecting groups such as tert-butyloxycarbonyl (BOC) to protect the amine functionalities during the synthesis .
化学反応の分析
Bis protected imipenem undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thienamycin core.
Reduction: Reduction reactions can be used to remove protecting groups after the synthesis is complete.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, particularly in the formation of the carbapenem ring
Common reagents used in these reactions include phosphorohalidates, bases, and catalytic amounts of dialkylaminopyridine . The major products formed from these reactions are the protected intermediates, which are then deprotected to yield the final this compound.
科学的研究の応用
Bis protected imipenem has several applications in scientific research:
Chemistry: It is used as a model compound to study the stability and reactivity of carbapenem antibiotics.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance to β-lactam antibiotics.
Medicine: It serves as a lead compound in the development of new antibiotics with improved stability and efficacy.
Industry: This compound is used in the pharmaceutical industry for the production of imipenem-based drugs
作用機序
The mechanism of action of bis protected imipenem is similar to that of imipenem. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The protection of the imipenem molecule enhances its stability against β-lactamase enzymes produced by resistant bacteria .
類似化合物との比較
Bis protected imipenem can be compared with other carbapenem antibiotics such as meropenem and ertapenem:
Ertapenem: Known for its longer half-life and once-daily dosing, making it more convenient for outpatient therapy.
The uniqueness of this compound lies in its enhanced stability and efficacy due to the chemical protection of its functional groups, which makes it a valuable compound in both research and clinical settings .
特性
分子式 |
C24H23N5O8S |
|---|---|
分子量 |
541.5 g/mol |
IUPAC名 |
(4-nitrophenyl) (5R,6S)-6-(1-hydroxyethyl)-3-[2-[(4-nitroanilino)methylideneamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C24H23N5O8S/c1-14(30)21-19-12-20(38-11-10-25-13-26-15-2-4-16(5-3-15)28(33)34)22(27(19)23(21)31)24(32)37-18-8-6-17(7-9-18)29(35)36/h2-9,13-14,19,21,30H,10-12H2,1H3,(H,25,26)/t14?,19-,21-/m1/s1 |
InChIキー |
YDWAQCQEJLIZEJ-VDSOWTFZSA-N |
異性体SMILES |
CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |
正規SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)






![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)



